PKM2-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PKM2-IN-1 ist eine chemische Verbindung, die für ihre inhibitorische Wirkung auf die Pyruvatkinase M2 (PKM2) bekannt ist, ein Enzym, das eine entscheidende Rolle im glykolytischen Stoffwechsel spielt. PKM2 ist an der Umwandlung von Phosphoenolpyruvat in Pyruvat beteiligt, einem wichtigen Schritt im Zellstoffwechsel. PKM2-IN-1 wurde als potenzielles Therapeutikum identifiziert, da es die Aktivität von PKM2 modulieren kann, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

PKM2-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um den glykolytischen Stoffwechselweg und die Rolle von PKM2 im Zellstoffwechsel zu untersuchen. In der Biologie wird PKM2-IN-1 eingesetzt, um die regulatorischen Mechanismen von PKM2 und seine Auswirkungen auf zelluläre Prozesse wie Proliferation und Apoptose zu untersuchen .

In der Medizin wird PKM2-IN-1 als potenzielles Therapeutikum für die Krebsbehandlung untersucht. Seine Fähigkeit, PKM2 zu hemmen, macht es zu einem vielversprechenden Kandidaten für die gezielte Behandlung von Krebszellen, die auf die Glykolyse zur Energiegewinnung angewiesen sind. Darüber hinaus hat PKM2-IN-1 Anwendungen in der Erforschung von Autoimmunerkrankungen und Entzündungsreaktionen, da es den Stoffwechsel und die Funktion von Immunzellen modulieren kann .

Wirkmechanismus

PKM2-IN-1 übt seine Wirkung aus, indem es die Aktivität von PKM2 hemmt und so den glykolytischen Stoffwechselweg stört. PKM2 existiert sowohl in tetramerer als auch in dimerer Form, wobei das Tetramer die aktive Form ist, die die Umwandlung von Phosphoenolpyruvat in Pyruvat katalysiert. PKM2-IN-1 bindet an die dimere Form von PKM2 und verhindert so deren Umwandlung in die aktive tetramerische Form .

Diese Hemmung führt zu einer Abnahme der Pyruvatproduktion und der nachfolgenden ATP-Generierung, die für das Überleben und die Proliferation von Krebszellen entscheidend ist. Darüber hinaus beeinflusst PKM2-IN-1 verschiedene Signalwege, die an Zellwachstum, Apoptose und Immunreaktionen beteiligt sind, was es zu einer vielseitigen Verbindung für therapeutische Anwendungen macht .

Wirkmechanismus

Mode of Action

PKM2 inhibitors work by interacting with PKM2 and inhibiting its activity . The transition between PKM2 dimers and tetramers is allosterically regulated by endogenous and exogenous activators and inhibitors . PKM2 has PK enzyme activity only when it serves as a tetramer . PKM2 is activated by the glycolytic intermediate products named fructose 1,6-bisphosphate (FBP) . PKM2 inhibitors can prevent this activation, thereby inhibiting the enzyme’s activity and disrupting the glycolytic pathway .

Biochemical Pathways

PKM2 plays a significant role in various biological processes of tumor growth . It regulates the last step of the glycolytic pathway . The dimerization of PKM2 can promote the proliferation and growth of tumor cells . The aggregation of PKM2 is regulated by both endogenous and exogenous cofactors as well as post-translational modification (PTM) . PKM2 can also regulate each other with various proteins by phosphorylation, acetylation, and other modifications .

Result of Action

The inhibition of PKM2 can have several effects at the molecular and cellular levels. For instance, it can reduce reactive oxygen species (ROS) production and microbial killing by neutrophils . It can also slow down fibrosis progression . Moreover, the inhibition of PKM2 can lead to cell killing by apoptosis .

Action Environment

The action of PKM2 inhibitors can be influenced by various environmental factors. For example, the transition between PKM2 dimers and tetramers is allosterically regulated by endogenous and exogenous activators and inhibitors . Therefore, the presence of these activators and inhibitors in the cellular environment can influence the action of PKM2 inhibitors. Additionally, the pH and oxygen levels in the tumor microenvironment can also affect the activity of PKM2 and the efficacy of its inhibitors .

Biochemische Analyse

Biochemical Properties

The PKM2 inhibitor interacts with the PKM2 enzyme, which is involved in the final step of glycolysis . The inhibitor has an IC50 value of 2.95 μM, indicating its potent inhibitory effect on PKM2 . The interaction between the PKM2 inhibitor and the PKM2 enzyme is dose-dependent, with higher concentrations of the inhibitor leading to greater inhibition of the enzyme .

Cellular Effects

The PKM2 inhibitor impacts various cellular processes by influencing the function of the PKM2 enzyme. By inhibiting PKM2, the PKM2 inhibitor can disrupt glycolysis, leading to alterations in cellular metabolism . This can affect cell signaling pathways and gene expression, potentially influencing cell growth and proliferation .

Molecular Mechanism

The PKM2 inhibitor exerts its effects at the molecular level by binding to the PKM2 enzyme and inhibiting its activity . This interaction prevents the PKM2 enzyme from catalyzing the conversion of phosphoenolpyruvate to pyruvate, a key step in glycolysis . As a result, the PKM2 inhibitor can influence gene expression and metabolic processes within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the PKM2 inhibitor can change over time. The stability and degradation of the PKM2 inhibitor can influence its long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of the PKM2 inhibitor can vary with different dosages. Higher doses of the PKM2 inhibitor can lead to more pronounced inhibition of the PKM2 enzyme . High doses may also result in toxic or adverse effects, highlighting the importance of careful dosage control .

Metabolic Pathways

The PKM2 inhibitor is involved in the glycolytic pathway by interacting with the PKM2 enzyme . This interaction can affect metabolic flux and metabolite levels within the cell .

Subcellular Localization

The subcellular localization of the PKM2 inhibitor can influence its activity and function. The PKM2 inhibitor likely targets the cytoplasm, where the PKM2 enzyme is typically located

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PKM2-IN-1 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg beinhaltet die Verwendung von Benzylbromid und Kalium-tert-butoxid in Dimethylformamid, gefolgt von weiteren Reaktionen mit tert-Butyl-3-(brommethyl)phenylcarbamathydrochlorid und Salzsäure in Dioxan . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschte Produktausbeute zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von PKM2-IN-1 würde wahrscheinlich die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts beinhalten. Dies kann die Verwendung von großtechnischen Reaktoren, Durchflussverfahren und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen: PKM2-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre inhibitorische Wirkung auf PKM2 zu verstärken.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit PKM2-IN-1 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionsbedingungen umfassen häufig spezifische Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit PKM2-IN-1 gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von PKM2-IN-1 führen, während Substitutionsreaktionen verschiedene substituierte Analoga mit verstärkter biologischer Aktivität erzeugen können.

Vergleich Mit ähnlichen Verbindungen

PKM2-IN-1 ist in seiner spezifischen Hemmung von PKM2 einzigartig, wodurch es sich von anderen Verbindungen unterscheidet, die andere Enzyme im glykolytischen Stoffwechselweg als Ziel haben. Ähnliche Verbindungen umfassen den PKM2-Aktivator 2, Dimethylaminomicheliolidhydrochlorid und Mitapivat, die ebenfalls die Aktivität von PKM2, aber durch verschiedene Mechanismen, modulieren .

PKM2-IN-1 zeichnet sich durch seine hohe Spezifität und Potenz mit einem IC50-Wert von 2,95 μM aus . Dies macht es zu einem wertvollen Werkzeug für die Erforschung der Rolle von PKM2 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien für Krankheiten wie Krebs.

Eigenschaften

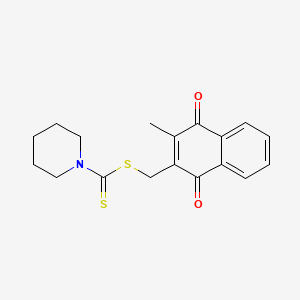

IUPAC Name |

(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFOGVMELKGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)